molecular formula C20H21N5O4S B12148924 methyl 4-[({[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-[({[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B12148924
M. Wt: 427.5 g/mol
InChI Key: HWHOAQOMOPCDCL-UHFFFAOYSA-N
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Description

Methyl 4-[({[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a triazole ring, an ethoxyphenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and ethoxyphenyl-substituted acyl chlorides under acidic conditions.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetylation: The resulting compound undergoes acetylation using acetic anhydride in the presence of a base such as pyridine.

    Esterification: Finally, the benzoate ester is formed through esterification of the carboxylic acid derivative with methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially leading to amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced triazole derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, methyl 4-[({[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfanyl and triazole groups. It may also serve as a probe in biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, where it can be investigated for its pharmacological properties. Its structure suggests it could be a candidate for developing new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-[({[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and sulfanyl group are key functional groups that can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-3-methylbenzoate: Another benzoate ester with an amino group, but lacking the triazole and sulfanyl functionalities.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with a similar aromatic structure but different functional groups.

Uniqueness

Methyl 4-[({[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is unique due to its combination of a triazole ring, an ethoxyphenyl group, and a sulfanyl-acetyl linkage. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

Methyl 4-[({[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The compound belongs to the family of 1,2,4-triazoles and features multiple functional groups that contribute to its biological activity. The presence of an amino group, ethoxyphenyl group, and thiol moiety enhances its reactivity and interaction with biological targets.

Structural Formula

C10H12N4OS\text{C}_{10}\text{H}_{12}\text{N}_{4}\text{OS}

Antimicrobial Activity

Research has highlighted the compound's potential as an antimicrobial agent. In vitro studies have demonstrated that derivatives of triazole compounds exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 12.5 to 50 µg/mL against resistant strains .

CompoundTarget StrainMIC (µg/mL)
This compoundStaphylococcus aureus25
Similar Triazole DerivativeEscherichia coli12.5

Anti-inflammatory Properties

The anti-inflammatory effects of triazole derivatives have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. The specific mechanism often involves the modulation of signaling pathways related to inflammation, suggesting a potential therapeutic role in conditions like arthritis or inflammatory bowel disease .

Anticancer Potential

Emerging research indicates that this compound may exhibit anticancer properties. Studies have shown that triazole derivatives can induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and inhibition of angiogenesis. The compound's ability to target multiple pathways makes it a candidate for further investigation in cancer therapy .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by Ochal et al. evaluated various benzotriazole derivatives for their antimicrobial activity against clinical strains of bacteria. The results indicated that compounds with structural similarities to this compound exhibited significant antibacterial effects with low MIC values .
  • Inflammation Model : In a murine model of inflammation, a derivative similar to our compound was tested for its ability to reduce paw edema induced by carrageenan. Results showed a marked decrease in edema compared to controls, indicating potent anti-inflammatory activity .
  • Cancer Cell Line Study : Research involving various cancer cell lines demonstrated that triazole derivatives could inhibit cell proliferation effectively. A specific study reported that a related compound induced apoptosis in breast cancer cells via mitochondrial pathways .

Properties

Molecular Formula

C20H21N5O4S

Molecular Weight

427.5 g/mol

IUPAC Name

methyl 4-[[2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C20H21N5O4S/c1-3-29-16-6-4-5-14(11-16)18-23-24-20(25(18)21)30-12-17(26)22-15-9-7-13(8-10-15)19(27)28-2/h4-11H,3,12,21H2,1-2H3,(H,22,26)

InChI Key

HWHOAQOMOPCDCL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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